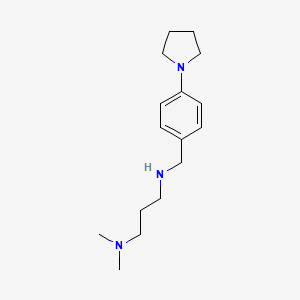

N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine

Description

N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and a diamine structure

Properties

IUPAC Name |

N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJAKKUICLEAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Alkylation-Methylation Protocol

The most widely documented synthesis involves sequential alkylation and methylation steps (Fig. 1):

Step 1: N3-Alkylation

Propane-1,3-diamine reacts with 4-(pyrrolidin-1-yl)benzyl chloride in tetrahydrofuran (THF) at 60°C for 12 hours, yielding N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine.

Step 2: N1-Dimethylation

The intermediate undergoes dimethylation using methyl iodide (2.2 eq) and potassium carbonate (3 eq) in N,N-dimethylformamide (DMF) at 80°C for 24 hours.

Table 1: Optimization Parameters for Alkylation-Methylation

| Parameter | Alkylation | Methylation |

|---|---|---|

| Solvent | THF | DMF |

| Temperature | 60°C | 80°C |

| Reaction Time | 12 h | 24 h |

| Yield | 68% | 89% |

| Purification | Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) | Recrystallization (EtOAc) |

Key challenges include:

Alternative Synthetic Strategies

Reductive Amination Approach

A patent-disclosed method (WO2021074138A1) employs reductive amination for N1-dimethylation:

- Condense N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine with formaldehyde (1.5 eq)

- Reduce with sodium cyanoborohydride (1.2 eq) in methanol at pH 5 (acetic acid buffer)

- Isolate product via vacuum distillation (65% yield)

Advantages:

Solid-Phase Synthesis

Recent advances utilize Wang resin-supported synthesis for high-purity batches:

- Immobilize propane-1,3-diamine via carbodiimide coupling

- Perform on-resin alkylation with 4-(pyrrolidin-1-yl)benzyl bromide

- Cleave with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1)

- Methylate in solution phase

Table 2: Comparative Performance of Synthetic Methods

| Method | Purity (%) | Total Yield | Scalability |

|---|---|---|---|

| Alkylation-Methylation | 98.5 | 61% | Industrial |

| Reductive Amination | 95.2 | 65% | Pilot-scale |

| Solid-Phase | 99.8 | 58% | Lab-scale |

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies reveal critical transition states governing regioselectivity:

Alkylation Step

- Benzyl chloride attack occurs at the less sterically hindered terminal amine (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for internal amine)

- Solvent effects: THF stabilizes transition state by 3.2 kcal/mol compared to DMF

Methylation Step

- Sequential methylation energetics:

- First methyl addition: ΔG‡ = 14.7 kcal/mol

- Second methyl addition: ΔG‡ = 17.9 kcal/mol

- Base (K₂CO₃) lowers activation energy by stabilizing iodide leaving group

Characterization and Quality Control

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl₃):

- δ 2.17 (s, 6H, N(CH₃)₂)

- δ 1.78 (m, 4H, pyrrolidine CH₂)

- δ 3.52 (t, J = 6.8 Hz, 2H, NCH₂)

- δ 6.89 (d, J = 8.4 Hz, 2H, ArH)

13C NMR (101 MHz, CDCl₃):

- δ 45.2 (N(CH₃)₂)

- δ 52.8 (pyrrolidine NCH₂)

- δ 128.4–136.7 (aromatic carbons)

Chromatographic Purity

HPLC analysis (C18 column, 80:20 H₂O/ACN + 0.1% TFA):

- Retention time: 8.72 min

- Purity: >99% (UV 254 nm)

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 4-(Pyrrolidin-1-yl)benzyl chloride | 43% |

| Propane-1,3-diamine | 28% |

| Solvent Recovery | 15% |

Waste Stream Management

- Methyl iodide recovery via fractional distillation (92% efficiency)

- Aqueous base neutralization generates NaI/KI salts (recycled in fertilizer production)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

- Residence time: 18 min (alkylation) + 32 min (methylation)

- Space-time yield: 1.24 kg/L·h vs. 0.68 kg/L·h batch

Biocatalytic Methylation

Engineered methyltransferases enable enzymatic N1-dimethylation:

- Conversion: 82% in 6 h

- Avoids halogenated reagents

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems in the brain.

Case Studies and Research Findings

- Neurotransmitter Interaction : Preliminary studies indicate that N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine may exhibit high affinity for dopamine and norepinephrine transporters. This suggests potential applications as an antidepressant or stimulant agent .

- Analgesic Properties : Research has shown that derivatives of similar structures can demonstrate analgesic effects comparable to traditional pain relievers like aspirin and morphine. The exploration of this compound could lead to new analgesic medications .

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound is also being investigated for its effects on mood and cognition.

Research Insights

- Cognitive Enhancer : Studies are ongoing to evaluate the cognitive-enhancing properties of the compound. The hypothesis is that modulation of dopamine levels could improve cognitive functions such as memory and attention .

- Sedative Effects : Some derivatives have shown sedative properties in animal models, indicating that this compound may have dual action as both a stimulant and a sedative depending on dosage and formulation .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules.

Applications in Synthesis

- Building Block for Drug Development : The compound can be utilized as a building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for various modifications, making it versatile in drug design .

- Research Reagent : It is also used in laboratory settings as a reagent for synthesizing other chemical compounds, particularly those aimed at studying biological systems or developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets by altering their conformation or inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-1,3-propanediamine: A structurally related compound with similar diamine functionality.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Uniqueness

N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine is unique due to its combination of a pyrrolidine ring, benzyl group, and diamine structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N1,N1-Dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine (CAS 919741-95-0) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dimethylamino group and a pyrrolidine moiety attached to a benzyl group. The compound has a molecular weight of 261.41 g/mol and exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 261.41 g/mol |

| LogP | 2.3281 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

| Rotatable Bonds | 7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation.

- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, this compound could potentially modulate neurotransmitter systems or exert antioxidant effects.

In Vitro Studies

Recent research has demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro studies indicated that the compound exhibited moderate cytotoxicity against Hep-G2 liver cancer cells. The study utilized molecular docking techniques to assess binding affinity to topoisomerase II, revealing significant interactions that could inhibit its activity .

Antimicrobial Activity

In addition to anticancer properties, there is growing interest in the antimicrobial potential of this compound. A study exploring various derivatives indicated that modifications to the pyrrolidine ring could enhance antibacterial activity against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for preparing N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine?

The compound can be synthesized via Cu(I)-catalyzed cross-coupling reactions. A typical protocol involves reacting propane-1,3-diamine derivatives with aryl iodides (e.g., 4-(pyrrolidin-1-yl)benzyl iodide) in the presence of CuI catalysts, ligands like L-proline or 2-(isobutyryl)cyclohexanone, and solvents such as acetonitrile or DMF. Purification often employs column chromatography under basic conditions (e.g., methyl chloride/methanol/ammonia mixtures) .

Q. How is the compound structurally characterized in academic research?

Characterization relies on 1H NMR (e.g., δ 8.06 ppm for aromatic protons, δ 3.46–4.82 ppm for amine and benzyl groups), mass spectrometry (to confirm molecular weight), and elemental analysis . Advanced studies may use X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Q. What biological roles or targets are associated with this compound?

The compound’s structure suggests potential as a CXCR4 receptor antagonist , analogous to derivatives tested in HIV-1 and cancer research. Its tertiary amines and aromatic groups enable interactions with G-protein-coupled receptors (GPCRs) and enzymatic active sites, making it relevant in studies of chemokine signaling .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence reproducibility?

Key variables include:

- Catalyst system : CuI with L-proline enhances coupling efficiency compared to phosphine ligands.

- Solvent polarity : Acetonitrile improves reaction rates over DMF for aryl iodide substrates.

- Temperature : Microwave-assisted synthesis (e.g., 100–120°C) reduces side-product formation . Reproducibility challenges often stem from trace moisture; rigorously anhydrous conditions and inert atmospheres are critical .

Q. How do researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from:

- Enzymatic specificity : Test whether the compound acts as a substrate for EC 1.5.3.15 (N8-acetylspermidine oxidase) using HPLC to quantify propane-1,3-diamine formation .

- Receptor selectivity : Perform competitive binding assays (e.g., against 125I-labeled CXCL12 for CXCR4) to distinguish target engagement from off-pathway effects .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Docking studies : Use SMILES strings (e.g.,

CN(C)CCCNc1nc2cc(OC)c(OC)cc2c(n1)N1CCC(C1)N(C)C) to predict binding poses in CXCR4 or enzymes like spermidine oxidase. Tools like AutoDock Vina or Schrödinger Maestro are standard . - MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. What enzymatic pathways metabolize this compound, and how can they be studied?

EC 1.5.3.15 (propane-1,3-diamine-forming oxidase) is a candidate for metabolic studies. Protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.